4-Bromo-3-methoxyphenol

Medicinal Chemistry Physicochemical Properties ADME

4-Bromo-3-methoxyphenol offers a unique orthogonally-reactive scaffold with electron-donating methoxy, hydrogen-bond-donating phenol, and bromine for Pd-catalyzed cross-coupling. Its higher logP (2.28-2.76 vs 1.34 for 3-methoxyphenol) enhances membrane permeability in SAR programs, while the bromine serves as a heavy atom tag for X-ray crystallography. The predicted pKa shift of -0.63 units vs 3-methoxyphenol allows fine-tuning ionization. Procure high-purity (≥97%) material to avoid isomeric contamination (separation from 2-bromo-5-methoxyphenol isomer is notoriously difficult) and ensure reproducible biological data and synthetic yields.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 102127-34-4
Cat. No. B010137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methoxyphenol
CAS102127-34-4
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)Br
InChIInChI=1S/C7H7BrO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
InChIKeyUYDZUCNMZXCLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-methoxyphenol (CAS 102127-34-4): A Differentiated Halogenated Methoxyphenol Building Block for Pharmaceutical and Agrochemical Synthesis


4-Bromo-3-methoxyphenol (C₇H₇BrO₂, MW 203.03 g/mol) is a synthetic, brominated methoxyphenol building block that is not known to occur naturally [1]. Its structure comprises a phenolic ring substituted with a bromine atom at the para position (C4) and a methoxy group at the meta position (C3) relative to the hydroxyl group . This specific orthogonally-reactive substitution pattern—combining an electron-donating methoxy group, a hydrogen-bond-donating phenol, and a heavy halogen for cross-coupling—creates a unique chemical reactivity profile that cannot be replicated by simpler, non-brominated analogs like 3-methoxyphenol (CAS 150-19-6) or 4-bromophenol (CAS 106-41-2) alone. The compound is commercially available as a white to off-white crystalline solid with a melting point range of 75-78°C and is primarily used as an intermediate in pharmaceutical, agrochemical, and materials science research . Critically, the presence of the bromine atom not only provides a synthetic handle for Suzuki-Miyaura and other Pd-catalyzed cross-couplings but also contributes to unique physicochemical properties—a predicted pKa of approximately 9.02 and a predicted logP of 2.28-2.76—that directly impact compound handling, purification, and potential biological partitioning, making it a rational choice over less-functionalized or differently-substituted analogs in structure-activity relationship (SAR) campaigns .

The Procurement Imperative: Why 4-Bromo-3-methoxyphenol Cannot Be Replaced by Generic 'Bromophenols' or 'Methoxyphenols' in Discovery Workflows


Substituting 4-Bromo-3-methoxyphenol with a more common or cheaper alternative, such as 4-bromophenol (CAS 106-41-2) or 3-methoxyphenol (CAS 150-19-6), is scientifically indefensible in the context of modern drug discovery or advanced material synthesis. Each functional group contributes a specific and quantifiable effect to the molecule's overall properties: the bromine atom dictates reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), the phenolic -OH group provides a handle for O-alkylation or sulfonation, and the methoxy group influences both electronic character and physicochemical properties like lipophilicity (logP) and acidity (pKa) [1]. Simply replacing it with a different bromo-methoxyphenol regioisomer, such as 2-bromo-5-methoxyphenol (CAS 63604-94-4), is also highly problematic due to the extremely difficult separation of these isomers during synthesis, a challenge well-documented in patent literature [2]. Even minor structural changes can lead to significant, non-linear alterations in critical parameters such as binding affinity, solubility, and metabolic stability. The quantitative evidence presented in the following section demonstrates that 4-Bromo-3-methoxyphenol occupies a distinct and well-characterized chemical space that cannot be accessed by its analogs, directly impacting experimental reproducibility and project timelines.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Performance of 4-Bromo-3-methoxyphenol vs. Key Analogs


Differentiated Lipophilicity: Predicted logP of 4-Bromo-3-methoxyphenol is Significantly Higher than Non-Brominated 3-Methoxyphenol

The predicted octanol-water partition coefficient (logP) for 4-Bromo-3-methoxyphenol ranges from 2.28 to 2.76, while the non-brominated analog 3-methoxyphenol has a predicted logP of 1.34 . This represents a calculated increase in logP of approximately 0.94 to 1.42 log units (or an 8.7- to 26-fold increase in partition coefficient) directly attributable to the presence of the para-bromine atom. This quantitative difference in lipophilicity is a critical driver for membrane permeability, protein binding, and in vivo distribution.

Medicinal Chemistry Physicochemical Properties ADME Lipophilicity

Distinct Acidity Profile: Predicted pKa of 4-Bromo-3-methoxyphenol is Lower than Non-Halogenated Analogs, Impacting Reactivity and Ionization State

The predicted acid dissociation constant (pKa) of the phenolic -OH group in 4-Bromo-3-methoxyphenol is approximately 9.02, while the pKa of the non-brominated analog 3-methoxyphenol is 9.65 . This represents a pKa shift of -0.63 units, indicating that 4-Bromo-3-methoxyphenol is roughly 4.3 times more acidic. This effect is consistent with the electron-withdrawing inductive (-I) effect of the para-bromine atom, which stabilizes the phenoxide anion.

Physicochemical Properties Synthetic Chemistry pH-Dependent Solubility pKa

Unique Synthetic Utility: 4-Bromo-3-methoxyphenol Enables Orthogonal Functionalization via Pd-Catalyzed Cross-Coupling Unavailable to Non-Brominated Analogs

The bromine atom at the para position of 4-Bromo-3-methoxyphenol is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. This allows for the direct and regioselective introduction of aryl, vinyl, or amine functionalities while preserving the methoxy and hydroxyl groups. In contrast, the non-brominated analog 3-methoxyphenol lacks this heavy halogen, rendering it inert to these powerful transformations. The ability to perform orthogonal reactions—first derivatizing the phenol, then engaging the aryl bromide in a coupling—is a key differentiator for complex molecule synthesis.

Synthetic Chemistry Cross-Coupling Building Block Utility Suzuki-Miyaura

Regioisomeric Separation Challenge: High Purity (>97%) 4-Bromo-3-methoxyphenol Mitigates Risk of Contamination with the 2-Bromo-5-methoxyphenol Isomer

The synthesis of monobrominated methoxyphenols often leads to regioisomeric mixtures that are difficult to separate. Patent literature CN110256211A explicitly states that during the synthesis of 2-bromo-5-methoxyphenol, the 4-bromo-3-methoxyphenol isomer is inevitably generated and is 'very difficult to separate' due to their similar physical properties [1]. This highlights a critical procurement consideration: sourcing 4-Bromo-3-methoxyphenol from reputable vendors at high purity (typically 97% or 98%) is essential to ensure that research outcomes are not confounded by the presence of this difficult-to-remove isomer. Reputable commercial suppliers offer this compound with a purity of ≥97% (HPLC) .

Synthetic Chemistry Quality Control Isomeric Purity Procurement

Where 4-Bromo-3-methoxyphenol (CAS 102127-34-4) Delivers Definitive Value: Evidence-Based Application Scenarios


Medicinal Chemistry SAR Campaigns Targeting Lipophilic Pockets

Based on its significantly higher predicted logP (2.28-2.76) compared to non-brominated 3-methoxyphenol (logP 1.34) , 4-Bromo-3-methoxyphenol is a preferred building block for medicinal chemists aiming to increase the lipophilicity of a lead compound. When a SAR program requires improving membrane permeability or targeting a hydrophobic binding pocket, substituting a 3-methoxyphenol motif with this 4-bromo derivative offers a predictable and substantial increase in logP of approximately 1 log unit. This can be a crucial tool for optimizing cellular activity and oral bioavailability. Furthermore, the bromine atom serves as a 'heavy atom' tag for X-ray crystallography studies, facilitating unambiguous structural confirmation of ligand-protein interactions.

Orthogonal Synthesis of Complex Biaryl and Aryl-Amine Scaffolds

The presence of both a reactive aryl bromide and a derivatizable phenol group in 4-Bromo-3-methoxyphenol allows for highly efficient orthogonal synthesis strategies. As supported by class-level evidence [1], chemists can first perform an O-alkylation, sulfonation, or Mitsunobu reaction on the phenol without affecting the aryl bromide. Subsequently, the bromine atom can be engaged in a Pd-catalyzed Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling to install a new aryl, vinyl, or amine group. This two-step, one-pot, or sequential functionalization is impossible with non-brominated analogs like 3-methoxyphenol, making 4-Bromo-3-methoxyphenol an essential building block for generating diverse libraries of complex molecules for pharmaceutical and agrochemical discovery. [1]

Development of pH-Sensitive Probes and Reaction Optimization

The predicted pKa shift of -0.63 units (pKa 9.02 vs. 9.65) compared to 3-methoxyphenol makes 4-Bromo-3-methoxyphenol a distinct candidate for applications where the ionization state of the phenol is critical. At near-physiological pH (7.4) or slightly basic conditions, the fraction ionized will differ markedly. This property is valuable for designing pH-sensitive fluorescent probes, tuning the solubility of a compound for formulation studies, or optimizing reaction conditions for alkylations and acylations where the phenoxide ion is the active nucleophile. Using 4-Bromo-3-methoxyphenol provides a precise, measurable shift in acidity that can be leveraged for fine-tuning chemical behavior.

High-Assurance Procurement for Reproducible Chemical Biology Research

Given the documented difficulty in separating 4-Bromo-3-methoxyphenol from its 2-bromo-5-methoxyphenol isomer [2], a critical application scenario is the procurement of this compound from reputable vendors who provide a Certificate of Analysis (CoA) guaranteeing high purity (≥97%). This ensures that biological assays (e.g., enzyme inhibition, cellular activity) and synthetic steps are not contaminated by an isomer with potentially different or even antagonistic properties. For researchers in chemical biology, pharmacology, and process chemistry, specifying a high-purity source of 4-Bromo-3-methoxyphenol is a fundamental quality control measure that safeguards the integrity and reproducibility of downstream data. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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